1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone
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Overview
Description
1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone is a compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions . The crude product is then purified by crystallization using dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale crystallization and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole: This compound shares the triazole ring structure but has different substituents.
1-(2,4,6-Trichlorophenyl)-1H-1,2,3-triazole: This compound also contains the triazole ring and the trichlorophenyl group but lacks the methyl and ethanone groups.
Uniqueness
1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H8Cl3N3O |
---|---|
Molecular Weight |
304.6 g/mol |
IUPAC Name |
1-[5-methyl-1-(2,4,6-trichlorophenyl)-1,2,4-triazol-3-yl]ethanone |
InChI |
InChI=1S/C11H8Cl3N3O/c1-5(18)11-15-6(2)17(16-11)10-8(13)3-7(12)4-9(10)14/h3-4H,1-2H3 |
InChI Key |
HFBSYEGBPKILNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2Cl)Cl)Cl)C(=O)C |
Origin of Product |
United States |
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